2-Chloro-N-cyclohexylacetamide
Overview
Description
2-Chloro-N-cyclohexylacetamide is an organic compound with the chemical formula C8H14ClNO. It appears as a colorless or light yellow solid and is soluble in various organic solvents such as ethanol and chloroform . This compound is primarily used as an intermediate in the synthesis of other drugs and has applications in preventing or inhibiting the growth of bacteria or other microorganisms .
Scientific Research Applications
2-Chloro-N-cyclohexylacetamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to its antimicrobial properties.
Medicine: It is an important intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is utilized in the production of other chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as an intermediate for the synthesis of other drugs such as aromatic compounds .
Mode of Action
It is synthesized by reacting anilines/amines with chloroacetyl chloride .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-N-cyclohexylacetamide are as follows :
- High Yes No No No No No No -5.97 cm/s 1.81
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-N-cyclohexylacetamide can be synthesized by reacting cyclohexylamine with chloroacetyl chloride under suitable reaction conditions. The reaction typically involves cooling the mixture to 0-5°C using an ice bath and then adding chloroacetyl chloride dropwise. The reaction is allowed to proceed at room temperature for several hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-cyclohexylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form cyclohexylamine and chloroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound.
Major Products:
Substitution Reactions: Depending on the nucleophile used, various substituted acetamides can be formed.
Hydrolysis: Cyclohexylamine and chloroacetic acid are the primary products of hydrolysis.
Comparison with Similar Compounds
2-Chloro-N-phenylacetamide: This compound has similar antimicrobial properties but differs in its molecular structure and specific applications.
N-(Chloroacetyl)cyclohexylamine: Another related compound with similar synthetic routes and applications.
Uniqueness: 2-Chloro-N-cyclohexylacetamide is unique due to its specific structure, which imparts distinct physical and chemical properties. Its solubility in organic solvents and its role as an intermediate in drug synthesis make it particularly valuable in various fields of research and industry .
Properties
IUPAC Name |
2-chloro-N-cyclohexylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFIWYGMZQJEFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278579 | |
Record name | 2-Chloro-N-cyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23605-23-4 | |
Record name | 23605-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-cyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N-cyclohexylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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